Cas no 83417-23-6 (5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-amine)

5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-amine structure
83417-23-6 structure
5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-amine
83417-23-6
C7H7N5
161.163979768753
MFCD00160310
60564
12011792

5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-amine Properties

Names and Identifiers

    • 5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-amine
    • 3-Amino-5-(2-pyridyl)-1,2,4-triazole
    • 3-(2-pyridinyl)- 1H-1,2,4-Triazol-5-amine
    • 5-pyridin-2-yl-1H-1,2,4-triazol-3-amine
    • 1H-1,2,4-Triazol-3-amine, 5-(2-pyridinyl)- (9CI)
    • 3-(2-Pyridinyl)-1H-1,2,4-triazol-5-amine (ACI)
    • 3-(Pyridin-2-yl)-1H-1,2,4-triazol-5-amine
    • SCHEMBL2553549
    • 4-(3-CARBOXY-PROPIONYL)-PIPERAZINE-1-CARBOXYLICACIDTERT-BUTYLESTER
    • 5-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine
    • DTXSID90475788
    • MFCD00160310
    • AKOS005668113
    • AKOS000158141
    • AMS_CNC_ID-375256214
    • SMSSF-0625462
    • CHEMBL295684
    • 3-pyridin-2-yl-1h-1,2,4-triazol-5-amine
    • 5-Pyridine-2-yl-4H-[1,2,4]triazole-3-ylamine
    • CS-0096022
    • BS-13634
    • 83417-23-6
    • Z285159064
    • EN300-42039
    • 3-amino-5-pyridinyl-1,2,4-triazole
    • AMS_CNC_ID-1069455674
    • D71933
    • 1H-1,2,4-Triazol-3-amine, 5-(2-pyridinyl)-
    • CCG-323882
    • 3-Amino-5-(pyridin-2-yl)-1,2,4-triazole
    • 5-amino-3-pyridin-2-yl-1,2,4-triazole
    • FT-0762635
    • AKOS005143045
    • 5-(2-Pyridinyl)-1H-1,2,4-triazol-3-amine
    • BDBM50548624
    • 1245569-51-0
    • BBL032876
    • 1H-1,2,4-Triazol-5-amine,3-(2-pyridinyl)-
    • SY179685
    • STK938917
    • 5-Amino-3-(2-pyridyl)-1H-1,2,4-triazole
    • ALBB-036415
    • +Expand
    • MFCD00160310
    • VPTQEOQBSABCKV-UHFFFAOYSA-N
    • 1S/C7H7N5/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H3,8,10,11,12)
    • N1=C(N)NC(C2C=CC=CN=2)=N1

Computed Properties

  • 161.07014524g/mol
  • 3
  • 5
  • 1
  • 161.07014524g/mol
  • 12
  • 151
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.3
  • 80.5Ų

Experimental Properties

  • 1.686
  • 463.6 °C at 760 mmHg
  • 221 ºC
  • 463.6 °C at 760 mmHg
  • 1.401

5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-amine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004S9Z-100mg
1H-1,2,4-Triazol-5-amine,3-(2-pyridinyl)-
83417-23-6 97%
100mg
$60.00 2024-04-21
A2B Chem LLC
AC22471-100mg
5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-amine
83417-23-6 95%
100mg
$52.00 2024-04-19
Aaron
AR004SIB-100mg
1H-1,2,4-Triazol-5-amine,3-(2-pyridinyl)-
83417-23-6 98%
100mg
$73.00
abcr
AB523340-1 g
5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-amine
83417-23-6
1g
€779.50 2022-03-01
Ambeed
A965983-100mg
5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-amine
83417-23-6 97%
100mg
$74.0
Chemenu
CM176605-100mg
5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine
83417-23-6 97%
100mg
$164 2021-08-05
ChemScence
CS-0096022-100mg
3-(Pyridin-2-yl)-1H-1,2,4-triazol-5-amine
83417-23-6 99.01%
100mg
$462.0 2022-04-26
Enamine
EN300-42039-0.05g
5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine
83417-23-6 95%
0.05g
$145.0 2023-05-03
eNovation Chemicals LLC
D150672-10g
5-(pyridin-2-yl)-4h-1,2,4-triazol-3-amine
83417-23-6 95%
10g
$1650 2021-10-20
TRC
P993663-25mg
5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine
83417-23-6
25mg
$ 70.00 2022-06-03

5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-amine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 2 h, 210 °C
Reference
Optimization of a Novel Series of Ataxia-Telangiectasia Mutated Kinase Inhibitors as Potential Radiosensitizing Agents
Min, Jaeki; et al, Journal of Medicinal Chemistry, 2016, 59(2), 559-577

Synthetic Circuit 2

Reaction Conditions
1.1 2 h, 210 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9.5
Reference
Synthesis and antibacterial screening of some 2,5,7-triaryl-1,2,4-triazolo[1,5-a]pyrimidines
El-Koussi, Nawal A.; et al, Bulletin of Pharmaceutical Sciences, 2004, 27(1), 141-154

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Water ;  4 h, reflux
Reference
An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles
Dolzhenko, Anton V.; et al, Tetrahedron Letters, 2009, 50(18), 2124-2128

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Water ;  2 min, 25 °C → 100 °C; 10 min, 100 °C
Reference
3-Aryl/Heteroaryl-5-amino-1-(3',4',5'-trimethoxybenzoyl)-1,2,4-triazoles as antimicrotubule agents. Design, synthesis, antiproliferative activity and inhibition of tubulin polymerization
Romagnoli, Romeo; et al, Bioorganic Chemistry, 2018, 80, 361-374

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Hydrochloric acid Solvents: Water ;  rt → 180 °C; 3 h, 180 - 185 °C; 185 °C → 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  100 °C; 10 min, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8 - 9
Reference
Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids
Chernyshev, V. M.; et al, Russian Journal of Applied Chemistry, 2011, 84(11), 1890-1896

Synthetic Circuit 6

Reaction Conditions
1.1 5 h, 190 °C; 190 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
Microscale Parallel Synthesis of Acylated Aminotriazoles Enabling the Development of Factor XIIa and Thrombin Inhibitors
Platte, Simon; et al, ChemMedChem, 2021, 16(24), 3672-3690

Synthetic Circuit 7

Reaction Conditions
1.1 3 min, rt; rt → 190 °C; 5 h, 190 °C; 190 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 7 - 8, cooled
Reference
Acylated 1H-1,2,4-Triazol-5-amines Targeting Human Coagulation Factor XIIa and Thrombin: Conventional and Microscale Synthesis, Anticoagulant Properties, and Mechanism of Action
Korff, Marvin; et al, Journal of Medicinal Chemistry, 2020, 63(21), 13159-13186

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Syntheses, crystal structures, and oxidative DNA cleavage of some Cu(II) complexes of 5-amino-3-pyridin-2-yl-1,2,4-triazole
Ferrer, Sacramento; et al, Journal of Inorganic Biochemistry, 2004, 98(8), 1436-1446

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrazine
2.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Syntheses, crystal structures, and oxidative DNA cleavage of some Cu(II) complexes of 5-amino-3-pyridin-2-yl-1,2,4-triazole
Ferrer, Sacramento; et al, Journal of Inorganic Biochemistry, 2004, 98(8), 1436-1446

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Pyridine ;  0 °C; 30 min, 0 °C; 12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10 - 11, cooled
2.1 Solvents: Water ;  2 min, 25 °C → 100 °C; 10 min, 100 °C
Reference
3-Aryl/Heteroaryl-5-amino-1-(3',4',5'-trimethoxybenzoyl)-1,2,4-triazoles as antimicrotubule agents. Design, synthesis, antiproliferative activity and inhibition of tubulin polymerization
Romagnoli, Romeo; et al, Bioorganic Chemistry, 2018, 80, 361-374

5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-amine Raw materials

5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-amine Preparation Products

5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-amine Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:83417-23-6)
TANG SI LEI
15026964105
2881489226@qq.com

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